![molecular formula C10H13BO4 B1423121 [4-(Oxolan-3-yloxy)phenyl]boronic acid CAS No. 1335234-33-7](/img/structure/B1423121.png)

[4-(Oxolan-3-yloxy)phenyl]boronic acid

Overview

Description

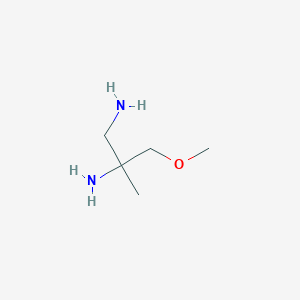

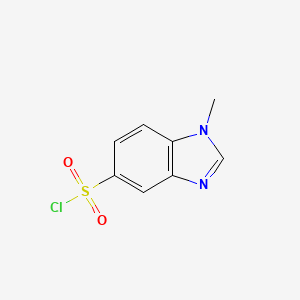

“[4-(Oxolan-3-yloxy)phenyl]boronic acid” is a chemical compound with the CAS Number: 1335234-33-7 . It has a molecular weight of 208.02 and is typically in powder form . The IUPAC name for this compound is 4-(tetrahydro-3-furanyloxy)phenylboronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13BO4/c12-11(13)8-1-3-9(4-2-8)15-10-5-6-14-7-10/h1-4,10,12-13H,5-7H2 .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 208.02 .Scientific Research Applications

Sensing and Recognition

[4-(Oxolan-3-yloxy)phenyl]boronic acid and its derivatives have been extensively utilized in the field of sensing and recognition. Their applications range from saccharide recognition, due to their ability to bind to pendant diols, to being an anchor for hydrophilic polymers onto the surface of hydrophobic materials like graphene or carbon nanotubes. For instance, a series of phenyl boronic acids conjugated to polyethylene glycol were employed to quench the near-infrared fluorescence of single-walled carbon nanotubes in response to saccharide binding, indicating a clear link between the molecular structure of the adsorbed phase and the optical properties of the nanotubes. This was demonstrated by a variation in the photoluminescence quantum yield based on the boronic acid structure, showing a systematic decrease with both the location of the boronic acid functionality and the inclusion of different substituents on the phenyl ring (Mu et al., 2012). Additionally, ortho-hydroxymethyl phenylboronic acid showed superiority over dialkylamino analogues, especially in complexing model glycopyranosides under physiologically relevant conditions, hinting at their potential use in designing oligomeric receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).

Catalysis and Reaction Mechanism

This compound derivatives are also known for their role in catalysis and reaction mechanisms. Boronic acids can act as catalysts, exploiting their ability to form reversible covalent bonds with hydroxy groups, thus enabling both electrophilic and nucleophilic modes of activation in various organic reactions. Their unique reactivity can lead to the formation of amides from amines, cycloadditions, and conjugate additions with unsaturated carboxylic acids. Alcohols can be activated with boronic acid catalysts to form carbocation intermediates that can be trapped in selective Friedel-Crafts-type reactions with arenes and other nucleophiles. This represents a stride towards mild and selective reaction conditions, displaying high atom-economy by circumventing the need for wasteful stoichiometric activation of hydroxy groups into halides or sulfonates (Hall, 2019).

Biomedical and Drug Delivery Applications

In the realm of biomedical applications and drug delivery, boronic acids, including this compound, are being investigated for their potential. Due to their unique properties, they are well suited for applications like antitumor chemotherapy and boron neutron capture therapy. An example is the design of a high-performance polymeric carrier for the delivery of boronic acid-containing drugs, demonstrating the versatility of the approach through biological evaluations of the nanoparticles encapsulating different boronic acids, which facilitated antitumor efficacy and alleviated hepatotoxicity (Kim, Suzuki, & Nagasaki, 2020). Moreover, the chemistry of boronic acids has been applied to nanomaterials for enhanced delivery efficiency, acting both as a stimuli-responsive group and as a targeting ligand, showcasing their versatility for biomedical applications (Stubelius, Lee, & Almutairi, 2019).

Safety and Hazards

Properties

IUPAC Name |

[4-(oxolan-3-yloxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c12-11(13)8-1-3-9(4-2-8)15-10-5-6-14-7-10/h1-4,10,12-13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIRHIKFYGAQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2CCOC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701225977 | |

| Record name | B-[4-[(Tetrahydro-3-furanyl)oxy]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701225977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335234-33-7 | |

| Record name | B-[4-[(Tetrahydro-3-furanyl)oxy]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1335234-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[4-[(Tetrahydro-3-furanyl)oxy]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701225977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(oxolan-3-yloxy)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Oxane-4-sulfinyl)methyl]aniline](/img/structure/B1423042.png)

![[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine](/img/structure/B1423045.png)